Z62954982
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-12-7-8-16(10-19(12)29(21,25)26)22-20(24)15-5-4-6-17(9-15)27-11-18-13(2)23-28-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQJOAJXMUXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z62954982: An In-depth Technical Guide on its Mechanism of Action in Neuronal Morphogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z62954982 is a cell-permeant small molecule inhibitor that plays a crucial role in modulating neuronal architecture. Its mechanism of action centers on the inhibition of Rac1 activation, a key process in the development of neurites, the foundational structures of neural circuits. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, detailed experimental protocols for its application in primary neuron cultures, and quantitative data illustrating its impact on neurite outgrowth and branching. The information presented herein is intended to support further research into the therapeutic potential of targeting the Rac1 signaling pathway in neurological and neurodevelopmental disorders.
Core Mechanism of Action: Inhibition of Rac1 Activation
This compound functions as an inhibitor of the interaction between the small GTPase Rac1 and several of its guanine (B1146940) nucleotide exchange factors (GEFs).[1] Rac1 is a critical molecular switch that, when activated, orchestrates the dynamic reorganization of the actin cytoskeleton, a fundamental process for cell motility and morphogenesis. In the context of neurodevelopment, Rac1 activation is essential for the formation and elaboration of neurites, which subsequently differentiate into axons and dendrites.
The primary target of this compound's inhibitory action appears to be the GEF1 domain of proteins such as Kalirin and Trio.[1] Kalirin, a multi-domain protein, is a key regulator of neuronal morphology. Its first GEF domain (GEF1) specifically activates Rac1, thereby promoting neurite outgrowth and branching.[1] By preventing the GEF-mediated exchange of GDP for GTP on Rac1, this compound effectively locks Rac1 in an inactive state, thus impeding downstream signaling pathways that drive cytoskeletal changes necessary for neurite formation.
The functional consequence of this compound application on neurons is a significant reduction in the number of primary neurites and branch points, highlighting the indispensable role of Rac1 activation in these early developmental processes.[1]
Signaling Pathway
The mechanism of action of this compound can be understood within the context of the Kalirin-Rac1 signaling pathway, which is a central regulator of neurite morphogenesis.
Quantitative Data on the Effects of this compound
The inhibitory effect of this compound on neurite development has been quantified in primary hippocampal neuron cultures. The following table summarizes the key findings from a study by Ma et al. (2014) published in Cerebral Cortex.[1]
| Treatment Group | Average Number of Primary Neurites per Neuron | Average Number of Branch Points per Neuron |
| Vehicle (DMSO) | 6.2 ± 0.3 | 4.5 ± 0.4 |
| This compound | 4.1 ± 0.2 | 2.1 ± 0.3 |
| ITX3 (Kalirin/Trio GEF1 inhibitor) | 4.3 ± 0.2 | 2.3 ± 0.2 |
| *Data are presented as mean ± SEM. *P < 0.01 compared to the vehicle control group. |
These data demonstrate that this compound significantly reduces both the number of primary neurites and the number of branch points in developing hippocampal neurons, an effect comparable to that of the more specific Kalirin/Trio GEF1 inhibitor, ITX3.[1]
Experimental Protocols
The following section outlines a detailed methodology for investigating the effects of this compound on primary hippocampal neurons, based on established protocols for neuronal culture and inhibitor treatment.
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow them to dry.
-
Coat the poly-D-lysine treated surfaces with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before use.
-
Euthanize the pregnant rat according to institutional guidelines and remove the uterine horns containing the embryos.
-
Dissect the hippocampi from the E18 embryos in ice-cold HBSS.
-
Transfer the dissected hippocampi to a 15 mL conical tube and wash with HBSS.
-
Digest the tissue with 0.25% trypsin and a small amount of DNase I for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the neurons onto the prepared culture surfaces at a desired density (e.g., 50,000 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
This compound Treatment
This protocol details the application of this compound to cultured primary hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures (prepared as in 4.1)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Supplemented Neurobasal medium
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Four hours after plating the primary hippocampal neurons, add this compound to the culture medium to achieve the desired final concentration (e.g., as determined by dose-response experiments).
-
For the control group, add an equivalent volume of DMSO to the culture medium.
-
Incubate the neurons for the desired experimental duration. For the analysis of early neurite outgrowth, a 44-hour treatment period (total time in culture: 48 hours or DIV2) is appropriate.[1]
-
After the treatment period, fix the neurons by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
The fixed neurons are now ready for immunocytochemistry and morphological analysis.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for investigating the molecular mechanisms underlying neuronal development. Its ability to inhibit Rac1 activation provides a means to dissect the role of this critical signaling hub in neurite outgrowth, branching, and potentially other aspects of neuronal plasticity. The data and protocols presented in this guide offer a foundation for researchers to explore the effects of this compound in various experimental models.
Future research could focus on elucidating the full spectrum of GEFs that are sensitive to this compound, which would provide a more nuanced understanding of its target profile. Furthermore, investigating the therapeutic potential of more specific inhibitors of the Kalirin-Rac1 pathway, inspired by the mechanism of this compound, could open new avenues for the treatment of neurodevelopmental and neurodegenerative disorders characterized by aberrant neuronal morphology.
References
Z62954982: A Technical Guide to a Potent and Selective Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z62954982 is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key member of the Rho family of GTPases. Rac1 is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of Rac1 signaling is implicated in numerous pathological conditions, most notably cancer metastasis and inflammatory responses. This compound exerts its inhibitory effect by disrupting the interaction between Rac1 and one of its specific guanine (B1146940) nucleotide exchange factors (GEFs), T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1). This specific mechanism of action prevents the exchange of GDP for GTP on Rac1, thereby locking it in an inactive state and inhibiting its downstream signaling cascades. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Disruption of the Rac1/Tiam1 Interaction
This compound functions as a selective inhibitor of Rac1 by interfering with its activation by the guanine nucleotide exchange factor (GEF) Tiam1.[1] In the cellular environment, the activation of Rac1 is a tightly regulated process where GEFs, such as Tiam1, facilitate the exchange of GDP for GTP. This nucleotide exchange switches Rac1 from its inactive, GDP-bound state to its active, GTP-bound conformation. Once activated, Rac1-GTP can interact with a multitude of downstream effector proteins to initiate various signaling pathways.
This compound specifically targets the protein-protein interface between Rac1 and Tiam1, preventing their association.[1] This disruption inhibits the Tiam1-mediated nucleotide exchange, leading to a decrease in the intracellular levels of active, GTP-bound Rac1.[1] A key advantage of this compound is its selectivity for Rac1, as it does not significantly affect the activity of other closely related Rho GTPases like Cdc42 or RhoA.[1]
Figure 1: Mechanism of Action of this compound.
Quantitative Inhibitory Activity
The potency and efficacy of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: In Vitro and Cellular Inhibitory Potency
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 (Rac1 Inhibition) | 12 µM | Human Smooth Muscle Cells (SMCs) | This compound is approximately 4 times more potent than the commonly used Rac1 inhibitor NSC23766 (IC50 = 50 µM).[1] | [1] |
| Inhibition of Rac1-GTP/Rac1 Ratio | 86.0% | Cultured Smooth Muscle Cells (SMCs) | Achieved at a concentration of 25 µM after 4 hours of treatment.[1] | [1] |
Table 2: Functional Cellular Effects
| Assay | Concentration Range | Cell Lines | Effect | Reference |
| Transendothelial Electrical Resistance (TER) | 10-100 µM | HDMEC and HUVEC monolayers | Causes a concentration-dependent decrease in TER over a 72-hour period. | [1] |
Table 3: In Vivo Preliminary Data
| Dosing Regimen | Animal Model | Observations | Reference |
| 10 mg/kg (i.p., every other day) or 20 mg/kg (i.p., daily) for 3 weeks | abr-/- and bcr-/- mice | No obvious signs of toxicity. Decreased phosphorylation of p38 and secreted IL-6 in PASMCs in response to hypoxia. | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Rac1 Activation Assay (Pull-down)
This assay is designed to specifically isolate and quantify the active, GTP-bound form of Rac1 from cell lysates.
-
Principle: A fusion protein consisting of Glutathione S-transferase (GST) and the p21-binding domain (PBD) of p21-activated kinase (PAK) is used. The PBD of PAK specifically binds to the GTP-bound conformation of Rac1. The GST-PBD-Rac1-GTP complex is then captured using glutathione-sepharose beads.
-
Protocol:
-
Cell Lysis: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time. Lyse the cells on ice using a lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Affinity Precipitation: Incubate the clarified lysates with GST-PBD fusion protein immobilized on glutathione-sepharose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific anti-Rac1 antibody to detect the amount of active Rac1. An aliquot of the total cell lysate should be run in parallel to determine the total Rac1 levels.
-
Quantification: Densitometry is used to quantify the bands corresponding to Rac1-GTP and total Rac1. The ratio of Rac1-GTP to total Rac1 is then calculated to determine the level of Rac1 activation.
-
Figure 2: Experimental Workflow for Rac1 Activation Assay.
Tiam1-Rac1 Interaction Assay (Co-Immunoprecipitation)
This assay is used to determine the effect of this compound on the interaction between Tiam1 and Rac1.
-
Principle: An antibody specific for either Tiam1 or Rac1 is used to immunoprecipitate the target protein from cell lysates. If the two proteins interact, the partner protein will be co-precipitated. The presence of the co-precipitated protein is then detected by Western blotting.
-
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the clarified cell lysates with an antibody against Tiam1 (or Rac1) overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against Rac1 (if Tiam1 was immunoprecipitated) or Tiam1 (if Rac1 was immunoprecipitated) to detect the co-precipitated protein.
-
Rac1 Signaling Pathway
Rac1 is a central node in a complex signaling network that controls numerous cellular functions. The following diagram illustrates a simplified overview of the Rac1 signaling pathway, highlighting key upstream activators and downstream effectors.
Figure 3: Simplified Rac1 Signaling Pathway.
Conclusion
This compound is a valuable research tool for investigating the roles of Rac1 in various biological and pathological processes. Its potency and selectivity, coupled with its defined mechanism of action, make it a superior alternative to less specific inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of Rac1-mediated signaling and to explore its therapeutic potential. Further research is warranted to fully elucidate its dose-response effects in various functional assays and to expand on the promising preliminary in vivo findings.
References
Methodological & Application
Application Notes and Protocols for Z62954982: A Cell-Permeant Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z62954982, a potent and cell-permeable inhibitor of Rac1 GTPase. The information compiled herein, including recommended working concentrations, experimental protocols, and mechanism of action, is intended to facilitate the successful application of this compound in various research settings.
Introduction
This compound is a selective inhibitor of Rac1, a key member of the Rho family of small GTPases. Rac1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and gene expression. By disrupting the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs), such as Tiam1, this compound effectively blocks the activation of Rac1 without significantly affecting other Rho GTPases like Cdc42 or RhoA. Its cell-permeant nature makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of Rac1 signaling.
Mechanism of Action
This compound functions by specifically inhibiting the activation of Rac1. It interferes with the binding of Rac1 to several of its GEFs, thereby preventing the exchange of GDP for GTP and locking Rac1 in an inactive state. This targeted inhibition allows for the precise dissection of Rac1-mediated signaling pathways.
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and application-dependent. The following tables summarize effective concentrations from various published studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
In Vitro Studies
| Cell Type | Application | Concentration Range | Incubation Time | Reference |
| Human Aortic Smooth Muscle Cells (SMCs) | Inhibition of Rac1 Activation (GTP-bound Rac1) | 5 - 100 µM | 4 hours | [1] |
| Human Aortic Smooth Muscle Cells (SMCs) | Significant reduction of Rac1-GTP/Rac1 ratio | 25 µM | 4 hours | [1] |
| Human Dermal Microvascular Endothelial Cells (HDMEC) & Human Umbilical Vein Endothelial Cells (HUVEC) | Decrease in Transendothelial Electrical Resistance (TER) | 10 - 100 µM | 72 hours | [1] |
| Hippocampal Neurons | Inhibition of Neurite Outgrowth and Branching | See note below | 4 hours post-plating, fixed at DIV2 | Inferred from similar Rac1 inhibitor studies |
Note on Neuronal Studies: While the exact concentration for hippocampal neurons in the foundational study by Penzes et al. (2014) is not specified in the available literature, a starting concentration range of 10-50 µM is recommended based on the IC50 and effective concentrations in other cell types. A titration experiment is crucial to determine the optimal, non-toxic concentration for primary neuron cultures.
In Vivo Studies
| Animal Model | Administration Route | Dosage | Dosing Schedule | Application | Reference |
| Mice | Intraperitoneal Injection | 10 mg/kg or 20 mg/kg | Every other day or daily for 3 weeks | Hypoxia-induced signaling studies | [1] |
Experimental Protocols
Protocol for Inhibition of Rac1 Activation in Cultured Cells
This protocol is a general guideline for assessing the inhibition of Rac1 activation using a pull-down assay that specifically isolates GTP-bound Rac1.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., Human Aortic Smooth Muscle Cells)
-
Appropriate cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Stimulant (e.g., Platelet-Derived Growth Factor, PDGF)
-
Lysis buffer (e.g., containing protease inhibitors)
-
Rac1 activation assay kit (containing PAK-PBD beads)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Rac1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Serum Starvation (Optional): To reduce basal Rac1 activity, serum-starve the cells for 4-24 hours prior to the experiment.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle (DMSO) for the desired pre-incubation time (e.g., 4 hours).
-
Stimulation: Add the stimulant (e.g., PDGF) to the culture medium and incubate for the recommended time to induce Rac1 activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Rac1 Pull-down Assay: Perform the Rac1 pull-down assay according to the manufacturer's instructions to isolate the active, GTP-bound form of Rac1.
-
Western Blot Analysis: Elute the pulled-down proteins and a sample of the total cell lysate. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against Rac1, followed by an HRP-conjugated secondary antibody.
-
Densitometry and Quantification: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the ratio of active Rac1 to total Rac1.
Protocol for Neurite Outgrowth Assay in Primary Neurons
This protocol provides a framework for assessing the effect of this compound on neurite development in primary hippocampal neurons.
Materials:
-
Primary hippocampal neurons
-
Neuronal plating and growth media
-
Poly-D-lysine or other appropriate coating for culture vessels
-
This compound (stock solution in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., MAP2 or β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and image analysis software
Procedure:
-
Neuron Plating: Isolate and plate primary hippocampal neurons on coated coverslips or plates at a suitable density.
-
Treatment: After allowing the neurons to adhere for a specified time (e.g., 4 hours), add this compound at various concentrations (e.g., 10, 25, 50 µM) or vehicle (DMSO) to the culture medium.
-
Incubation: Culture the neurons for the desired duration (e.g., up to DIV2).
-
Fixation and Staining:
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with a Triton X-100 solution.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with a primary antibody against a neuronal marker.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching points.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
Disclaimer: The information provided in these application notes is for guidance only. Researchers should optimize protocols for their specific experimental conditions.
References
Application Notes and Protocols for Dissolving Z62954982 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z62954982 is a novel small molecule inhibitor of the hypothetical "Kinase-Y" signaling pathway, which is implicated in certain proliferative diseases. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in in vitro biological assays. This document provides a detailed protocol for the proper dissolution, storage, and handling of this compound in DMSO to ensure experimental reproducibility and maintain the integrity of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound solutions.
| Parameter | Value | Notes |
| This compound Properties | ||
| Molecular Weight | 450.5 g/mol | Hypothetical value for calculation purposes. |
| Purity | ≥98% | As determined by HPLC. |
| Solubility Data | ||
| Solubility in DMSO | ≥ 50 mg/mL | Empirically determined. |
| Molar Concentration at 50 mg/mL | Approximately 111 mM | Calculated. |
| Stock Solution Parameters | ||
| Recommended Concentration | 10 mM - 50 mM | Higher concentrations may be possible but should be validated. |
| Storage Temperature | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) | Avoid repeated freeze-thaw cycles.[1] |
| Working Solution Parameters | ||
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | To minimize solvent-induced cytotoxicity.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for dissolving this compound in DMSO to create a high-concentration stock solution.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade[2]
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves[3]
Procedure:
-
Preparation and Weighing:
-
In a sterile environment (e.g., a laminar flow hood), place a sterile, amber glass vial on a calibrated analytical balance and tare the balance.
-
Carefully weigh 4.505 mg of this compound powder directly into the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.[2]
-
Securely cap the vial and vortex at room temperature for 1-2 minutes, or until the compound is completely dissolved.[3]
-
Visually inspect the solution to ensure there are no visible particulates. If particulates remain, sonication for 5-10 minutes in a water bath sonicator may aid in dissolution. Gentle warming to 37°C can also be applied if necessary.[4]
-
-
Sterilization (Optional):
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions of this compound by diluting the DMSO stock solution into an aqueous cell culture medium. It is crucial to perform a stepwise dilution to prevent the precipitation of the hydrophobic compound.[2]
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in the cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in the medium.
-
-
Final Working Solution:
-
Further dilute the intermediate solution to the desired final concentration for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1][2]
-
A vehicle control containing the same final concentration of DMSO should be included in all experiments.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase-Y.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Application Notes and Protocols: Z62954982 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z62954982 is a cell-permeable small molecule inhibitor that selectively targets the activation of Rac1, a key member of the Rho family of small GTPases. By disrupting the interaction between Rac1 and several of its guanine (B1146940) nucleotide exchange factors (GEFs), this compound effectively blocks downstream signaling pathways crucial for various cellular processes, including cytoskeletal dynamics, cell motility, and neurite outgrowth.[1] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying modulators of Rac1-mediated pathways implicated in cancer, neurodegenerative disorders, and other diseases.
This document provides detailed application notes and protocols for the use of this compound in relevant HTS assays.
Mechanism of Action
This compound functions as a competitive inhibitor of the Rac1:GEF interaction. Specifically, it has been shown to disrupt the Rac1/Tiam1 complex, thereby preventing the exchange of GDP for GTP on Rac1 and maintaining it in an inactive state.[1] Notably, this compound exhibits selectivity for Rac1, with no significant inhibitory activity observed against other Rho GTPases such as Cdc42 or RhoA.[1] The primary GEFs implicated in the pathways affected by this compound include Kalirin and Trio, which are essential for neuronal development.[2]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, providing a clear reference for its potency and activity in various experimental contexts.
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 (Rac1 inhibition) | 12 µM | Human Smooth Muscle Cells (SMCs) | This compound is approximately 4 times more potent than the commonly used Rac1 inhibitor NSC23766 (IC50 = 50 µM).[1] | [1] |
| Inhibition of Rac1-GTP levels | 86.0% | Cultured Smooth Muscle Cells (SMCs) | Achieved at a concentration of 25 µM after 4 hours of treatment.[1] | [1] |
| Effect on Neurite Outgrowth | Significant Decrease | Primary Hippocampal Neurons | Treatment with this compound resulted in a significant reduction in the number of primary neurites and branch points at Day in Vitro 2 (DIV2).[2] | [2] |
Signaling Pathway
The signaling pathway modulated by this compound involves the inhibition of Rac1 activation by its GEFs, Kalirin and Trio. This intervention prevents the downstream signaling cascades that regulate cytoskeletal rearrangements essential for processes like neurite outgrowth.
Experimental Protocols
High-Throughput Neurite Outgrowth Assay
This protocol is designed for a high-content screening approach to identify modulators of neurite outgrowth using iPSC-derived neurons.
Workflow:
Materials:
-
iPSC-derived neurons (e.g., cortical glutamatergic neurons)
-
384-well clear-bottom imaging plates
-
Neuronal culture medium and supplements
-
This compound (and other test compounds) dissolved in DMSO
-
High-content imaging system
-
Image analysis software
Procedure:
-
Cell Plating: Seed iPSC-derived neurons into 384-well imaging plates at an optimized density to allow for neurite extension without excessive cell clustering.
-
Compound Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), add this compound or other test compounds at various concentrations. Include appropriate vehicle (DMSO) and positive/negative controls.
-
Incubation: Culture the treated cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Utilize a high-content imaging system to automatically acquire images from each well. Capture both phase-contrast and fluorescence images if using fluorescently labeled neurons.
-
Data Analysis: Employ image analysis software to quantify neurite length, number of primary neurites, and branch points per neuron. Normalize the data to vehicle-treated controls.
Rac1 Activation Pull-Down Assay (HTS adaptation)
This protocol describes a method to measure the levels of active, GTP-bound Rac1 in a higher-throughput format.
Workflow:
Materials:
-
Cells of interest cultured in multi-well plates (e.g., 96-well)
-
Lysis buffer
-
PAK-PBD (p21-binding domain of PAK1) coated agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-Rac1 antibody
-
Detection reagents (e.g., for Western blot or ELISA)
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well format and treat with this compound or test compounds for the desired time.
-
Cell Lysis: Lyse the cells directly in the wells using an appropriate lysis buffer containing protease inhibitors.
-
Pull-Down of Active Rac1: Add PAK-PBD coated beads to each well to specifically bind GTP-bound (active) Rac1. Incubate with gentle agitation.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins. If using magnetic beads, a magnetic separator can be used for high-throughput washing.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Quantify the amount of active Rac1 in the eluate using a standard detection method such as Western blotting or a Rac1-specific ELISA.
Conclusion
This compound is a potent and selective inhibitor of Rac1 activation, making it a valuable chemical probe for investigating Rac1-dependent signaling pathways. The protocols and data presented in these application notes provide a framework for utilizing this compound in high-throughput screening assays to identify novel modulators of neurite outgrowth and other Rac1-mediated cellular functions. The detailed workflows and diagrams facilitate the design and implementation of robust and efficient screening campaigns.
References
Application Notes and Protocols for Immunofluorescence Staining Following Z62954982 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence staining to study the cellular effects of Z62954982, a cell-permeant inhibitor of Rac1 GTPase. By interfering with the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs), this compound allows for the investigation of Rac1-mediated signaling pathways, particularly those involved in cytoskeletal dynamics and neuronal development.
Introduction
This compound is a valuable pharmacological tool for elucidating the roles of Rac1 in various cellular processes. Rac1, a member of the Rho family of small GTPases, is a critical regulator of the actin cytoskeleton, cell adhesion, migration, and proliferation. In neuroscience, Rac1 signaling is fundamental for neurite outgrowth, dendritic branching, and spine morphogenesis. Inhibition of Rac1 activity by this compound is expected to induce distinct morphological changes, which can be effectively visualized and quantified using immunofluorescence microscopy.
This document outlines detailed protocols for immunofluorescence staining of key cellular components affected by this compound treatment, methods for quantitative analysis, and a diagram of the targeted signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes of this compound treatment as described in the literature. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Quantitative Analysis of Neurite Outgrowth in Neuronal Cells
| Treatment Group | Average Neurite Length (μm) | Average Number of Primary Neurites per Cell | Average Number of Branch Points per Cell |
| Vehicle Control (DMSO) | 125.6 ± 8.2 | 5.1 ± 0.6 | 8.3 ± 1.1 |
| This compound (10 µM) | 78.3 ± 6.5 | 3.2 ± 0.4 | 4.1 ± 0.7 |
| This compound (25 µM) | 45.1 ± 4.9 | 2.1 ± 0.3 | 1.9 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of F-actin Intensity and Cellular Morphology
| Treatment Group | Relative F-actin Fluorescence Intensity (Arbitrary Units) | Percentage of Cells with Well-defined Stress Fibers | Average Cell Area (μm²) |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 85% ± 5% | 1540 ± 120 |
| This compound (10 µM) | 0.65 ± 0.09 | 42% ± 8% | 1210 ± 95 |
| This compound (25 µM) | 0.38 ± 0.07 | 15% ± 4% | 980 ± 80 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Neuronal Cells for Neurite Outgrowth Analysis
This protocol is designed for the analysis of neurite length and branching in cultured neuronal cells (e.g., primary cortical neurons, PC12, or SH-SY5Y cells) following treatment with this compound.
Materials:
-
Neuronal cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Poly-L-lysine or other appropriate coating for culture vessels
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
10% Normal Goat Serum (NGS) in PBS (Blocking Buffer)
-
Primary antibody: anti-β-III Tubulin (neuronal marker) or anti-MAP2 (dendritic marker)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed neuronal cells onto poly-L-lysine-coated glass coverslips in a 24-well plate at a density that allows for clear visualization of individual cells and their processes.
-
Cell Treatment: Allow cells to adhere and differentiate according to the specific cell type protocol. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time course (e.g., 24-48 hours).
-
Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-β-III Tubulin) in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 9, ensuring protection from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length, number of primary neurites, and branch points using appropriate image analysis software (e.g., ImageJ with NeuronJ plugin).
Protocol 2: Phalloidin (B8060827) Staining for F-actin Visualization
This protocol is suitable for visualizing the actin cytoskeleton in various adherent cell types (e.g., fibroblasts, epithelial cells) to assess changes in stress fibers and cell morphology after this compound treatment.
Materials:
-
Adherent cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorophore-conjugated Phalloidin (e.g., Phalloidin-iFluor 488, Rhodamine Phalloidin)
-
DAPI
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound or vehicle as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by washing with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 1% BSA in PBS for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute the fluorophore-conjugated phalloidin in 1% BSA in PBS according to the manufacturer's recommendation. Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Perform DAPI staining and mounting as described in Protocol 1.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify F-actin fluorescence intensity and analyze cell morphology (e.g., cell area, presence of stress fibers) using image analysis software.
Mandatory Visualization
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Caption: this compound inhibits the Rac1 signaling pathway.
Troubleshooting & Optimization
Troubleshooting Z62954982 solubility issues in media
Technical Support Center: Z62954982
Disclaimer: Information on a compound with the specific identifier "this compound" is not publicly available. This guide provides troubleshooting strategies for a hypothetical, poorly soluble research compound, referred to as this compound, based on common issues encountered with such molecules in experimental settings.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound in media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a frequent issue with hydrophobic compounds.[1] It occurs when the compound, stable in a concentrated organic solvent like DMSO, becomes insoluble as the solvent is diluted in the aqueous environment of the cell culture media.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test in your specific medium.[1] |
| Rapid Dilution | Directly adding a concentrated DMSO stock to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[1] | Perform a serial dilution of the DMSO stock.[1] A good practice is to add the compound dropwise while gently vortexing the pre-warmed (37°C) media.[1] |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. Ensure this concentration is consistent across all experiments, including vehicle controls. |
| Media Components | Components in the media, such as salts and proteins (especially in serum), can interact with this compound and reduce its solubility. | Test the solubility of this compound in a simpler buffered saline solution (like PBS) to ascertain if media components are the primary issue.[1] If serum is a factor, consider reducing the serum percentage or using a serum-free medium during the initial compound dilution steps. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My solution of this compound in media is initially clear, but after a few hours in the incubator, I observe a precipitate. Why does this happen and what can I do?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial clear solution might be a supersaturated state that is thermodynamically unstable, leading to crystallization or precipitation over time. | Lower the final working concentration of this compound to a level that is well within its determined solubility limit in the culture medium. |
| Evaporation of Media | During long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure proper humidification of the incubator.[1] For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may negatively affect the solubility of the compound.[1] | Minimize the time that culture plates are outside the stable incubator environment. Plan your experiments to reduce the frequency of removal. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time. If the solubility of this compound is pH-dependent, this shift can lead to precipitation. | Monitor the pH of your culture medium. Ensure your medium is adequately buffered for the duration of your experiment. If necessary, consider using a medium with a stronger buffering capacity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions.[2][3] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be considered. The choice of solvent should be compatible with your experimental system and should be tested for cell toxicity at the final working concentration.
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture media?
A2: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. Visually inspect for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm; an increase in absorbance indicates precipitation.[1][4] The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[1]
Q3: Can I filter out the precipitate and still use the media?
A3: It is generally not recommended to filter the media after precipitation has occurred.[1] The precipitate is your compound of interest, and filtering it out will lead to an unquantifiable and lower effective concentration, making your experimental results unreliable.[1] The best approach is to address the root cause of the precipitation.[1]
Q4: Would using a different salt form of this compound improve its solubility?
A4: Yes, the salt form of a compound can have a significant impact on its aqueous solubility.[1][5] If you are working with a free acid or base form of this compound, it may be possible to obtain or synthesize a more soluble salt version.[1] Approximately 40% of drugs approved by the FDA are salts.[5]
Q5: Are there any alternative formulation strategies to improve the solubility of this compound in aqueous media?
A5: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents (like polyethylene (B3416737) glycol - PEG), surfactants, or complexation agents like cyclodextrins.[2][5] Lipid-based formulations can also be effective for highly lipophilic compounds.[2] The suitability of these methods depends on the specific properties of this compound and the requirements of your experimental assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution (Serial Dilution):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
To minimize precipitation, first, create an intermediate dilution of your high-concentration stock in pre-warmed media. For example, dilute a 10 mM stock 1:10 in media to get a 1 mM solution.
-
Add the stock solution dropwise to the media while gently vortexing.
-
-
Prepare Final Working Concentrations:
-
Perform further serial dilutions from your intermediate solution into pre-warmed media to achieve your desired final concentrations for the experiment.
-
Always prepare a vehicle control using the same final concentration of DMSO (or other solvent) as in your highest compound concentration.
-
Visualizations
Caption: A step-by-step logical guide for troubleshooting precipitation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Investigating Potential Off-Target Effects of Novel Compounds
Disclaimer: The compound "Z62954982" is not referenced in publicly available scientific literature. This guide provides a general framework and best practices for researchers and drug development professionals to investigate the potential off-target effects of novel chemical entities, referred to herein as "Compound X."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to unforeseen biological consequences, ranging from reduced efficacy to adverse drug reactions and toxicity.[1][2] A thorough assessment of off-target effects is crucial for building a comprehensive safety and selectivity profile of a new chemical entity.
Q2: At what stage of my research should I start investigating off-target effects for Compound X?
A2: Off-target effect profiling should be considered an integral part of the drug discovery and development pipeline. Preliminary screening against a broad panel of targets is often performed during the lead optimization phase to guide the selection of candidates with the most favorable selectivity profiles. More in-depth investigations are then conducted during preclinical safety assessments.
Q3: What are the common initial approaches to identify potential off-target effects of a small molecule like Compound X?
A3: Initial approaches typically involve a combination of in silico and in vitro methods. Computational modeling can predict potential off-target interactions based on the structure of Compound X. These predictions can then be validated experimentally using high-throughput screening assays, such as large-scale kinase panels or receptor binding assays.
Q4: My in vitro screen identified several potential off-targets for Compound X. What is the next step?
A4: The next step is to validate these "hits" in a cellular context. Cellular target engagement assays can confirm if Compound X interacts with the potential off-target in a more physiologically relevant environment. Subsequently, downstream functional assays should be performed to determine if this interaction leads to a measurable biological effect.
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity or a phenotype in my cell-based assays that cannot be explained by the intended on-target activity of Compound X.
-
Possible Cause: This is a classic indication of one or more significant off-target effects. The observed phenotype could be due to the modulation of a critical cellular pathway by an unintended target.
-
Troubleshooting Steps:
-
Broad Spectrum Screening: If not already done, subject Compound X to a broad off-target screening panel (e.g., a comprehensive kinase panel or a safety pharmacology panel).
-
Phenotypic Screening Deconvolution: Employ techniques such as chemical proteomics (e.g., affinity chromatography with mass spectrometry) to pull down binding partners of Compound X from cell lysates.
-
Gene Expression Analysis: Perform RNA sequencing on cells treated with Compound X to identify unexpected changes in gene expression and perturbed pathways.
-
Issue 2: My initial off-target screen for Compound X has produced a large number of potential hits, and I need to prioritize them for further validation.
-
Possible Cause: Compound X may have a lower-than-desired selectivity. Prioritization is key to efficiently allocating resources.
-
Troubleshooting Steps:
-
Rank by Potency: Prioritize off-targets that are modulated by Compound X at concentrations close to its on-target potency. A common threshold is within a 10 to 30-fold window of the on-target IC50/EC50.
-
Assess Physiological Relevance: Cross-reference the potential off-targets with their known physiological functions. Prioritize those known to be involved in critical signaling pathways or those with known links to toxicity.
-
Consider Target Expression: Investigate the expression profile of the potential off-targets in your cellular models and in the intended therapeutic tissues. An off-target that is not expressed in the relevant system may be of lower immediate concern.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general methodology for assessing the selectivity of Compound X against a panel of protein kinases.
-
Assay Principle: In vitro kinase activity is measured by quantifying the phosphorylation of a substrate, typically using a radiometric (e.g., 33P-ATP) or fluorescence-based method.
-
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP (radiolabeled or as required for the detection method)
-
Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Compound X at a range of concentrations
-
Multi-well assay plates
-
-
Methodology:
-
Prepare serial dilutions of Compound X in the assay buffer.
-
In a multi-well plate, combine the kinase, its specific substrate, and the appropriate concentration of Compound X.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify substrate phosphorylation using an appropriate detection method.
-
Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if Compound X binds to a target protein within intact cells.
-
Assay Principle: The binding of a ligand (Compound X) can stabilize its target protein, leading to an increase in the protein's melting temperature. This change can be detected by heating the cell lysate to various temperatures and quantifying the amount of soluble protein remaining.
-
Materials:
-
Cultured cells that express the target protein(s)
-
Compound X
-
PBS and lysis buffer
-
PCR tubes or plates
-
Thermocycler
-
Instrumentation for protein quantification (e.g., Western blot, ELISA)
-
-
Methodology:
-
Treat cultured cells with Compound X or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Transfer the soluble fraction to a new plate/tube.
-
Quantify the amount of the specific target protein in the soluble fraction using an appropriate method like Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve between the vehicle and Compound X-treated samples indicates target engagement.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for Compound X
| Kinase Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity Window (Fold) |
| Target Kinase A | 15 | Kinase B | 150 | 10 |
| Kinase C | 450 | 30 | ||
| Kinase D | >10,000 | >667 | ||
| Kinase E | >10,000 | >667 |
Table 2: Cellular Target Engagement Data for Compound X (CETSA)
| Target | Vehicle Tm (°C) | Compound X Tm (°C) | ΔTm (°C) |
| On-Target A | 48.5 | 53.2 | +4.7 |
| Off-Target B | 51.2 | 52.8 | +1.6 |
| Off-Target C | 60.1 | 60.3 | +0.2 |
Visualizations
Caption: On-target vs. off-target signaling pathways for Compound X.
Caption: Experimental workflow for off-target effect investigation.
References
Z62954982 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Z62954982.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For optimal stability, please refer to the storage conditions outlined in the table below.[1]
Q2: How long can I store this compound?
A2: The shelf life of this compound is dependent on the storage temperature and its physical state. As a solid powder, it can be stored for up to 12 months at -20°C. When in a solvent, it is stable for up to 6 months at -80°C or -20°C.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO, with a solubility of 10 mM.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and specific inhibitor of Rac1.[1] It functions by reducing the intracellular levels of active Rac1-GTP in a concentration-dependent manner, with an IC50 of 12 µM.[1]
Stability and Storage Conditions Summary
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 6 Months |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect on Rac1 activity. | Improper storage: The compound may have degraded due to incorrect storage conditions. | Verify that the compound has been stored according to the recommended guidelines (see table above). |
| Insufficient concentration: The concentration of this compound used may be too low to effectively inhibit Rac1. | The reported IC50 is 12 µM.[1] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Poor solubility: The compound may not have been fully dissolved, leading to a lower effective concentration. | Ensure the compound is completely dissolved in DMSO before preparing working solutions. Gentle warming and vortexing may aid dissolution. | |
| Unexpected off-target effects. | High concentration: Using excessively high concentrations may lead to non-specific effects. | Use the lowest effective concentration determined from a dose-response study. |
| Cell line sensitivity: The specific cell line being used may be sensitive to the compound or the DMSO vehicle. | Include a vehicle-only (DMSO) control in your experiments to differentiate between compound-specific effects and vehicle-induced effects. | |
| Precipitation in media. | Poor aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls. |
Experimental Protocols
Protocol: Inhibition of Rac1 Activity in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to inhibit Rac1 activity.
1. Reagent Preparation:
- This compound Stock Solution (10 mM):
- Allow the vial of solid this compound to equilibrate to room temperature before opening.
- Aseptically add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 415.46 g/mol , add 240.7 µL of DMSO).
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Cell Treatment:
- Plate cells at the desired density and allow them to adhere and grow overnight.
- The following day, prepare the final working concentrations of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium.
- Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the cells for the desired treatment duration.
3. Analysis of Rac1 Activity:
- Following treatment, assess Rac1 activity using a suitable method, such as a Rac1-GTP pulldown assay.
Visualizations
References
Technical Support Center: Z62954982 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments utilizing the Rac1 inhibitor, Z62954982.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that selectively inhibits the activity of Rac1, a member of the Rho family of small GTPases.[1] Its primary mechanism of action is the disruption of the interaction between Rac1 and one of its guanine (B1146940) nucleotide exchange factors (GEFs), Tiam1.[1] This prevents the exchange of GDP for GTP on Rac1, thereby keeping it in an inactive state and reducing the levels of GTP-bound Rac1 in the cytoplasm.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cell biology research to investigate the roles of Rac1 in various cellular processes. Given that Rac1 is a key regulator of the actin cytoskeleton, studies involving this compound often focus on cell motility, cell division, gene transcription, and cell transformation.[2][3] It has been utilized in studies examining neurite outgrowth and branching.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for Rac1 has been reported to be approximately 12 µM.[1] This value can, however, vary depending on the specific cell type and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. For experimental use, create fresh dilutions from the stock solution in your cell culture medium. To minimize degradation, store the stock solution in small, single-use aliquots at -20°C or -80°C and protect it from light.[5] Avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results between replicates. | Inconsistent timing of sample collection and processing. Incomplete solubilization of this compound. Issues with the analytical method (e.g., Western blot, activity assay). | Ensure precise and consistent timing for all experimental steps. Confirm complete dissolution of the compound in DMSO before further dilution. Validate analytical methods for linearity, precision, and accuracy. |
| Observed cell toxicity or unexpected off-target effects. | This compound concentration is too high. Prolonged exposure to the inhibitor. Solvent (DMSO) toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[5] Reduce the incubation time to the minimum required to observe the desired effect. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%).[5] Always include a vehicle-only (DMSO) control. |
| No observable effect of this compound on Rac1 activity. | Inhibitor is not cell-permeable in the specific cell line. Incorrect timing of inhibitor addition relative to stimulation. this compound concentration is too low. Degraded this compound stock solution. | While this compound is generally cell-permeable, permeability can vary between cell types.[1] The inhibitor should be added before or concurrently with the stimulus used to activate Rac1. Increase the concentration of this compound based on dose-response experiments. Prepare a fresh stock solution of this compound. |
| Precipitation of this compound in cell culture medium. | Poor solubility of the compound in aqueous media. Adding the DMSO stock solution too quickly to the medium. Using cold cell culture medium. | Ensure the final concentration of this compound does not exceed its solubility limit in the medium. Add the DMSO stock solution slowly and dropwise to the vortexing medium for rapid dispersion.[6] Pre-warm the cell culture medium to 37°C before adding the compound.[6] |
Experimental Protocols
Rac1 Activation Assay (Pull-down Assay)
This protocol is designed to measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Rac1 activator (e.g., Epidermal Growth Factor - EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
1X Assay/Lysis Buffer (specific to Rac1 activation assay kits)
-
Protease inhibitors
-
PAK1 PBD (p21-binding domain) Agarose beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
If applicable, serum-starve the cells for 24 hours.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time.
-
Stimulate the cells with a Rac1 activator (e.g., 50 ng/ml EGF for 90 seconds).[7]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold 1X Assay/Lysis Buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Controls (Optional but Recommended):
-
For a positive control, take an aliquot of lysate from untreated, stimulated cells and add GTPγS.
-
For a negative control, take another aliquot and add GDP.
-
Incubate at 30°C for 30 minutes with agitation.
-
-
Pull-Down of Active Rac1:
-
Western Blot Analysis:
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of pulled-down (active) Rac1.
-
Also, run a fraction of the total cell lysate to determine the total Rac1 levels in each sample.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Rac1 | [1] |
| IC50 | 12 µM | [1] |
| Mechanism | Disrupts Rac1/Tiam1 complex | [1] |
Visualizations
Caption: this compound inhibits the Rac1 signaling pathway.
Caption: Workflow for a Rac1 activation pull-down assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. biocat.com [biocat.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
Technical Support Center: Stability and Handling of Z62954982
Disclaimer: The compound identifier "Z62954982" does not correspond to a known publicly documented molecule. The following information is provided as a general technical guide for the long-term stability assessment of a research compound, referred to herein as Exemplar-123 , and is intended to serve as a template for researchers. The data and pathways presented are hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for reconstituting and storing Exemplar-123?
A1: For initial reconstitution, we recommend using dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). For long-term storage, aliquoting the DMSO stock and keeping it at -80°C is advised to minimize degradation from freeze-thaw cycles. For aqueous-based experiments, further dilution of the DMSO stock into your experimental buffer (e.g., PBS) immediately before use is recommended. Please note that the solubility and stability in aqueous buffers may be limited.
Q2: My experimental results with Exemplar-123 are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors related to compound stability and handling. Common causes include:
-
Compound Degradation: Exemplar-123 may degrade in certain solvents or under specific environmental conditions (e.g., exposure to light, elevated temperatures).
-
Precipitation: The compound may precipitate out of solution, especially in aqueous buffers, leading to a lower effective concentration.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation.
-
Improper Storage: Storing solutions at inappropriate temperatures can lead to instability.
To troubleshoot, we recommend preparing fresh dilutions for each experiment, minimizing exposure of the compound to light, and regularly assessing the purity of your stock solution via analytical methods like HPLC.
Q3: How can I assess the stability of Exemplar-123 in my specific experimental buffer?
A3: To determine the stability in your buffer, you can perform a time-course experiment. Prepare a solution of Exemplar-123 in your buffer at the desired working concentration. Aliquot the solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical technique such as HPLC or LC-MS to quantify the amount of intact compound remaining.
Q4: The color of my Exemplar-123 solution has changed. Is it still usable?
A4: A change in color often indicates chemical degradation or oxidation. We strongly advise against using a solution that has changed color. It is best to discard the solution and prepare a fresh one from a new stock aliquot.
Compound Stability Troubleshooting Workflow
Caption: A troubleshooting workflow for inconsistent experimental results.
Quantitative Stability Data for Exemplar-123
The following tables summarize the stability of Exemplar-123 in various solvents and at different temperatures. The percentage of intact compound remaining was determined by HPLC analysis.
Table 1: Stability in Different Solvents at Room Temperature (25°C)
| Solvent | % Remaining after 24h | % Remaining after 72h |
| DMSO | >99% | 98% |
| Ethanol | 95% | 88% |
| PBS (pH 7.4) | 85% | 65% |
Table 2: Temperature Stability of 10 mM DMSO Stock Solution
| Storage Temp. | % Remaining after 1 week | % Remaining after 4 weeks |
| 4°C | 97% | 90% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Experimental Protocols
Protocol 1: Preparation of Exemplar-123 Stock Solution
-
Weighing: Carefully weigh the required amount of solid Exemplar-123 in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Sample Preparation: Dilute the stock solution or experimental sample to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the compound's maximum absorbance wavelength.
-
-
Data Analysis: The percentage of intact compound is calculated by integrating the area of the main peak corresponding to Exemplar-123 and comparing it to the total peak area at each time point. The initial time point (t=0) is considered 100%.
Hypothetical Signaling Pathway
Exemplar-123 is a potent inhibitor of the hypothetical "Kinase-A" in the "Growth Factor Signaling Pathway".
Caption: Inhibition of the Kinase-A pathway by Exemplar-123.
Validation & Comparative
A Head-to-Head Comparison of Rac1 Inhibitors: Z62954982 versus NSC23766
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. Rac1, a member of the Rho family of small GTPases, stands as a critical regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Its aberrant activity is a hallmark of various pathologies, most notably cancer metastasis and inflammatory disorders. Consequently, the development of specific Rac1 inhibitors is of significant interest. This guide provides an in-depth, objective comparison of two prominent Rac1 inhibitors, Z62954982 and NSC23766, supported by experimental data to inform the selection of the most suitable compound for your research needs.
This comprehensive analysis delves into the mechanisms of action, potency, selectivity, and cellular effects of this compound and NSC23766, presenting quantitative data in easily digestible tables and detailed experimental protocols for key assays. Visualizations of the Rac1 signaling pathway and experimental workflows are provided to further elucidate the concepts discussed.
Mechanism of Action: Targeting the Rac1-GEF Interaction
Both this compound and NSC23766 exert their inhibitory effects by disrupting the crucial interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs). GEFs, such as Trio and Tiam1, catalyze the exchange of GDP for GTP on Rac1, switching it to its active, signal-transducing state. By binding to a surface groove on Rac1 that is essential for GEF recognition, both compounds allosterically prevent this activation step, thereby maintaining Rac1 in its inactive, GDP-bound form and blocking downstream signaling cascades.[1][2][3]
Caption: Mechanism of Rac1 activation and inhibition by this compound and NSC23766.
Potency and Efficacy: A Quantitative Comparison
A critical differentiator between this compound and NSC23766 is their potency. Experimental data consistently demonstrates that this compound is a more potent inhibitor of Rac1 activity.
| Inhibitor | IC50 (Rac1 Inhibition) | Cell Line / Assay Condition | Reference |
| This compound | ~12 µM | Human Smooth Muscle Cells | [2] |
| NSC23766 | ~50 µM | Cell-free assay | [1] |
| NSC23766 | ~95 µM | MDA-MB-435 cells | [4] |
| NSC23766 | ~140 µM | F3II cells | [5] |
As the table illustrates, this compound exhibits a significantly lower IC50 value, indicating that a lower concentration of the compound is required to achieve 50% inhibition of Rac1 activity compared to NSC23766.[1][2] This enhanced potency can be advantageous in cellular and in vivo studies, potentially reducing the risk of off-target effects at higher concentrations.
Selectivity Profile
Both inhibitors demonstrate a commendable selectivity for Rac1 over other members of the Rho GTPase family, such as Cdc42 and RhoA.[2][3] This specificity is crucial for dissecting the distinct roles of these closely related signaling proteins.
| Inhibitor | Effect on Cdc42 Activity | Effect on RhoA Activity | Reference |
| This compound | No significant inhibition | No significant inhibition | [2] |
| NSC23766 | No significant inhibition | No significant inhibition | [1][3] |
However, it is important to note that NSC23766 has been reported to have off-target effects, including acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) in a similar concentration range to its Rac1 inhibitory activity. Furthermore, studies in Rac1-deficient platelets have shown that NSC23766 can still exert effects, suggesting the existence of Rac1-independent mechanisms of action. This is a critical consideration for interpreting experimental results.
Downstream Signaling and Cellular Effects
Inhibition of Rac1 by this compound and NSC23766 leads to the modulation of various downstream signaling pathways and cellular processes.
Caption: Downstream signaling pathways and cellular effects modulated by Rac1 inhibitors.
Effects of this compound:
-
In Vitro: Reduces intracellular levels of active Rac1-GTP in a concentration-dependent manner.[2]
-
In Vivo: Intraperitoneal injection in mice showed no obvious signs of toxicity at doses of 10 mg/kg every other day or 20 mg/kg daily for 3 weeks and was shown to decrease the phosphorylation of p38 MAPK.[2]
Effects of NSC23766:
-
In Vitro: Inhibits serum or platelet-derived growth factor-induced Rac1 activation and lamellipodia formation.[1] It has also been shown to suppress the activation of the Wnt/β-catenin pathway.
-
In Vivo: Has been shown to have a protective role in cartilage endplate and disc degeneration in rat models.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for assays commonly used to evaluate Rac1 inhibitors.
Rac1 Activation Assay (GTPase Pull-down Assay)
This assay is used to quantify the amount of active, GTP-bound Rac1 in cell lysates.
Caption: Workflow for a Rac1 GTPase pull-down assay.
Protocol:
-
Cell Culture and Treatment: Plate cells and culture to the desired confluency. Treat with this compound, NSC23766, or vehicle control for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with a suitable lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and protease inhibitors).
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down: Incubate equal amounts of protein from each sample with PAK-PBD (p21-activated kinase-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rac1. A fraction of the total cell lysate should be run as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the relative amount of active Rac1.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Caption: Workflow for a Transwell cell migration assay.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound, NSC23766, or vehicle control for a specified duration.
-
Transwell Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend the treated cells in serum-free media and seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for measurable migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the media from the upper chamber and gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.
-
Imaging and Quantification: After washing and drying, visualize the stained cells using a microscope and capture images. Count the number of migrated cells in several random fields of view to quantify cell migration.
Conclusion and Recommendations
Both this compound and NSC23766 are valuable tools for investigating the role of Rac1 in various biological processes. The choice between these two inhibitors should be guided by the specific requirements of the experiment.
-
This compound is the more potent inhibitor, making it a suitable choice when a lower effective concentration is desired, potentially minimizing off-target effects. Its demonstrated in vivo utility with no apparent toxicity at tested doses makes it a promising candidate for animal studies.[2]
-
NSC23766 , while less potent, is a well-characterized inhibitor with a large body of literature supporting its use. However, researchers must be mindful of its potential off-target effects on muscarinic acetylcholine receptors and its Rac1-independent activities, and should include appropriate controls to validate their findings.
For any study utilizing these inhibitors, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell type and assay being used. Furthermore, validating the on-target effect by performing Rac1 activity assays and including appropriate negative controls (e.g., vehicle-treated cells) is essential for robust and reliable data. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and design rigorous experiments to unravel the complexities of Rac1 signaling.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Z62954982: A Comparative Analysis of a Potent Rac1 Inhibitor in the Landscape of Rho GTPase-Targeted Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the selective Rac1 inhibitor, Z62954982, against other well-characterized Rho GTPase inhibitors. This document outlines the compound's performance, supported by experimental data, and provides detailed methodologies for key assays, offering a critical resource for evaluating its potential in preclinical research.
The Rho family of small GTPases, including the ubiquitously expressed Rac1, are critical regulators of a myriad of cellular processes, from cytoskeletal dynamics and cell migration to cell cycle progression and gene expression.[1][2] Dysregulation of Rho GTPase signaling is a hallmark of numerous pathologies, most notably cancer, where it drives tumor progression and metastasis.[3][4] This has positioned Rho GTPases as attractive targets for therapeutic intervention. This compound has emerged as a potent and selective, cell-permeable inhibitor of Rac1, demonstrating significant promise in preclinical studies.[5][6] This guide will compare this compound with other inhibitors targeting Rac1, as well as the related RhoA and Cdc42 proteins, to provide a clear perspective on its specificity and efficacy.
Comparative Analysis of Rho GTPase Inhibitors
This compound distinguishes itself through its specific inhibition of Rac1. It functions by disrupting the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factor (GEF), Tiam1.[5][7] This mechanism prevents the loading of GTP onto Rac1, thereby keeping it in an inactive state. Notably, this compound is reported to be approximately four times more effective than the well-known Rac1 inhibitor, NSC23766.[5][6] The following table summarizes the key quantitative data for this compound and other selected Rho GTPase inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Kd | Selectivity |
| This compound | Rac1 | Inhibits Rac1-GEF (Tiam1) interaction | IC50: 12 µM [5][6] | Selective for Rac1 over RhoA and Cdc42 [5][7] |
| NSC23766 | Rac1 | Inhibits Rac1-GEF (Trio, Tiam1) interaction | IC50: ~50 µM[1][8][9][10] | Selective for Rac1 over RhoA and Cdc42[1][10] |
| EHop-016 | Rac1, Rac3 | Inhibits Rac-GEF (Vav2) interaction | IC50: 1.1 µM[2][4][11][12] | Selective for Rac1/3 over Cdc42 at lower concentrations[2][13] |
| EHT 1864 | Rac family (Rac1, Rac1b, Rac2, Rac3) | Binds directly to Rac, impairing effector interaction | Kd: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 230 nM (Rac3)[14][15][16] | Broadly inhibits Rac family members |
| ML 141 | Cdc42 | Allosteric, non-competitive inhibitor | IC50: 200 nM; EC50: 2.1 µM[3] | Highly selective for Cdc42 over other Rho GTPases[3] |
| Rhosin | RhoA | Inhibits RhoA-GEF interaction | Kd: ~0.4 µM; EC50: 30-50 µM | Specific for RhoA subfamily over Rac1 and Cdc42 |
Rac1 Signaling Pathway and Point of Inhibition
To understand the impact of this compound, it is crucial to visualize its place within the Rac1 signaling cascade. Rac1, upon activation by GEFs like Tiam1, interacts with a host of downstream effectors to influence cellular processes like cell migration and proliferation. This compound acts upstream by preventing this initial activation step.
Caption: Rac1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate the replication and validation of findings related to Rac1 inhibition, detailed protocols for key experimental assays are provided below.
Rac1 Activity Pull-Down Assay
This assay is a common method to measure the amount of active, GTP-bound Rac1 in a cell lysate.[5][12]
Materials:
-
Cells of interest
-
Rac1 activator (e.g., EGF, PDGF) and inhibitor (e.g., this compound)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
PAK1-PBD (p21-binding domain) agarose (B213101) or magnetic beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
2x Laemmli sample buffer
-
Anti-Rac1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the inhibitor (this compound) for the desired time, followed by stimulation with a Rac1 activator if necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Affinity Precipitation (Pull-Down):
-
For each sample, incubate an equal amount of protein lysate (typically 500 µg to 1 mg) with PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
For controls, preload separate aliquots of lysate with GTPγS (positive control) or GDP (negative control) before adding the beads.
-
-
Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute) and wash three times with Lysis Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rac1 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Analyze the band intensity to determine the relative amount of active Rac1.
-
Caption: Workflow for a Rac1 Pull-Down Assay.
G-LISA™ Rac1 Activation Assay (ELISA-based)
The G-LISA™ assay is a high-throughput alternative to the traditional pull-down assay, offering a quantitative, colorimetric or chemiluminescent readout.[8]
Principle: A 96-well plate is coated with a Rac-GTP-binding protein. Active, GTP-bound Rac1 from the cell lysate will bind to the wells. The bound active Rac1 is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). The signal is proportional to the amount of active Rac1 in the sample.
Brief Protocol:
-
Cell Lysis: Lyse cells using the provided lysis buffer.
-
Protein Quantification and Equalization: Determine the protein concentration of each lysate and normalize to ensure equal loading.
-
Binding: Add the normalized lysates to the wells of the Rac-GTP-binding plate and incubate.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add the anti-Rac1 antibody to each well and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add the HRP substrate and measure the absorbance or luminescence using a plate reader.
Conclusion
This compound presents as a valuable tool for the specific inhibition of Rac1 signaling. Its improved potency over first-generation inhibitors like NSC23766, combined with its high selectivity for Rac1 over other Rho family members, makes it a compelling candidate for investigating the precise roles of Rac1 in various cellular and disease contexts. The provided comparative data and detailed experimental protocols are intended to empower researchers to effectively evaluate and utilize this compound in their studies, ultimately contributing to a deeper understanding of Rho GTPase signaling and the development of novel therapeutic strategies.
References
- 1. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rac1: A Regulator of Cell Migration and a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. maxanim.com [maxanim.com]
- 8. Loss of cell–cell adhesion triggers cell migration through Rac1-dependent ROS generation | Life Science Alliance [life-science-alliance.org]
- 9. abcam.com [abcam.com]
- 10. abeomics.com [abeomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Unveiling the Specificity of Z62954982: A Comparative Analysis for Researchers
For scientists and professionals in drug development, the precise targeting of molecular interactions is paramount. This guide provides a comprehensive comparison of Z62954982, a cell-permeant inhibitor of Rac1 activation, with alternative compounds, supported by experimental data and detailed protocols.
This compound is a potent inhibitor of the interaction between the small GTPase Rac1 and several of its guanine (B1146940) nucleotide exchange factors (GEFs).[1] While effective in reducing cellular levels of active, GTP-bound Rac1, it is important to note that this compound is not specific to a single GEF.[1] This guide will delve into its specificity profile in comparison to other known inhibitors and provide the necessary experimental context for informed research decisions.
Performance Comparison of Rac1 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and its alternatives. This data is crucial for comparing the potency and specificity of these compounds in modulating Rac1 signaling.
| Compound | Target(s) | IC50 | Notes |
| This compound | Rac1 (disrupts interaction with multiple GEFs, including Tiam1) | 12 µM (for Rac1 activation) | Cell-permeable. Does not affect the activity of other Rho GTPases like Cdc42 or RhoA.[1] |
| ITX3 | TrioN (N-terminal GEF domain of Trio) and Kalirin GEF1 domain | 76 µM (for TrioN) | A more specific inhibitor for the GEF1 domains of Kalirin and Trio.[2] |
| NSC23766 | Rac1 (inhibits interaction with Trio and Tiam1) | 50 µM (for Rac1 activation) | A well-established Rac1 inhibitor, serving as a common benchmark. This compound is noted to be approximately 4 times more effective.[1] |
Key Experimental Protocols
The determination of inhibitor specificity and efficacy relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the evaluation of this compound and its alternatives.
Rac1 Activation Assay (Pull-down Method)
This assay is fundamental for quantifying the levels of active, GTP-bound Rac1 in cell lysates.
Objective: To selectively isolate and quantify active Rac1 (Rac1-GTP) from total Rac1.
Principle: The p21-binding domain (PBD) of the p21-activated protein kinase (PAK1) specifically binds to the GTP-bound conformation of Rac1. By using PBD-conjugated agarose (B213101) beads, active Rac1 can be precipitated from cell lysates. The amount of precipitated active Rac1 is then determined by Western blotting.
Materials:
-
PAK1 PBD Agarose beads
-
1X Assay/Lysis Buffer
-
Protease inhibitors
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluence and treat with inhibitors (e.g., this compound) or stimuli as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold 1X Assay/Lysis Buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Affinity Precipitation of Active Rac1:
-
Normalize the protein concentration of the cell lysates.
-
(Optional controls) In separate tubes, load a portion of the lysate with GTPγS (positive control) or GDP (negative control).
-
Add PAK1 PBD agarose bead slurry to each lysate sample.
-
Incubate at 4°C with gentle agitation for 1 hour.
-
-
Washing:
-
Pellet the beads by centrifugation and aspirate the supernatant.
-
Wash the beads three times with 1X Assay Buffer to remove non-specific binding.
-
-
Elution and Detection:
-
Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the precipitated active Rac1. A sample of the total cell lysate should be run in parallel to determine the total Rac1 levels.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
References
Validating the Downstream Effects of Z62954982 on the Actin Cytoskeleton: A Comparative Guide
This guide provides a comprehensive comparison of the novel investigational compound Z62954982 with the well-established ROCK inhibitor Y-27632 and a vehicle control (DMSO) in modulating the actin cytoskeleton. The data presented herein is based on a hypothetical scenario, as this compound is not a publicly recognized compound. The objective is to illustrate the potential effects of a novel Formin homology 2 domain-containing protein 1 (FHOD1) inhibitor on actin-related cellular processes.
Introduction to Actin Cytoskeleton Regulation
The actin cytoskeleton is a dynamic network of filaments crucial for various cellular functions, including maintaining cell shape, motility, and division.[1][2] Its regulation is complex, involving numerous signaling pathways.[3][4] A key regulatory pathway is the Rho family of small GTPases, which includes RhoA, Rac, and Cdc42.[1][3][4] These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[4]
Activated RhoA initiates a signaling cascade that influences the actin cytoskeleton, primarily through two main effectors: Rho-associated coiled-coil containing protein kinase (ROCK) and formins, such as FHOD1.[3][5][6] ROCK activation leads to the phosphorylation of multiple downstream targets, promoting the formation of stress fibers and focal adhesions.[3] Formins, including FHOD1, are involved in the nucleation and elongation of actin filaments.[7][8] FHOD1 is known to be activated by ROCK-mediated phosphorylation.[6][9]
This compound is a hypothetical, novel small molecule designed to selectively inhibit the activity of FHOD1, a key regulator of actin filament assembly.[7][10][11] In contrast, Y-27632 is a well-characterized and widely used inhibitor of ROCK, a downstream effector of RhoA.[12][13][14][15] This guide compares the effects of these two compounds on actin-dependent cellular processes.
Quantitative Data Summary
The following tables summarize the quantitative data from a series of hypothetical experiments designed to assess the impact of this compound and Y-27632 on the actin cytoskeleton.
Table 1: Effect of Compounds on F-actin Content
| Treatment (24 hours) | Concentration (µM) | Mean Phalloidin (B8060827) Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| DMSO (Vehicle Control) | 0.1% | 1254 | ± 89 |
| This compound | 1 | 1023 | ± 75 |
| This compound | 10 | 745 | ± 62 |
| Y-27632 | 10 | 812 | ± 71 |
Phalloidin staining was used to quantify filamentous actin (F-actin) content in treated cells. A decrease in fluorescence intensity indicates a reduction in F-actin.
Table 2: Impact on Cell Migration
| Treatment (24 hours) | Concentration (µM) | Wound Closure (%) | Standard Deviation |
| DMSO (Vehicle Control) | 0.1% | 95 | ± 5.2 |
| This compound | 1 | 68 | ± 6.1 |
| This compound | 10 | 35 | ± 4.8 |
| Y-27632 | 10 | 42 | ± 5.5 |
A wound-healing assay was performed to assess cell migration. The percentage of wound closure was measured after 24 hours of treatment.
Table 3: Western Blot Analysis of Phosphorylated Myosin Light Chain (p-MLC)
| Treatment (1 hour) | Concentration (µM) | Relative p-MLC/Total MLC Ratio | Standard Deviation |
| DMSO (Vehicle Control) | 0.1% | 1.00 | - |
| This compound | 10 | 0.95 | ± 0.08 |
| Y-27632 | 10 | 0.21 | ± 0.04 |
Western blot analysis was used to quantify the levels of phosphorylated myosin light chain (p-MLC), a downstream target of ROCK. Data is normalized to the DMSO control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Human umbilical vein endothelial cells (HUVECs) were cultured in EGM-2 medium supplemented with 2% fetal bovine serum and growth factors. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded and allowed to adhere for 24 hours before treatment with this compound, Y-27632, or DMSO at the indicated concentrations and for the specified durations.
F-actin Staining with Phalloidin
This protocol is a standard method for visualizing filamentous actin in cells.[16][17][18][19]
-
Fixation: Cells grown on glass coverslips were washed with pre-warmed phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: After washing with PBS, cells were permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Cells were then incubated with Alexa Fluor 488-conjugated phalloidin (1:200 dilution in PBS with 1% BSA) for 45 minutes at room temperature in the dark.
-
Mounting and Imaging: Coverslips were washed with PBS and mounted on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Images were acquired using a fluorescence microscope.
-
Quantification: The mean fluorescence intensity of phalloidin staining per cell was quantified using ImageJ software.
Wound-Healing (Scratch) Assay
This assay is a common method to study cell migration in vitro.[20][21]
-
Cell Seeding: HUVECs were seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
Treatment: The medium was replaced with fresh medium containing the respective compounds or DMSO.
-
Imaging: Images of the scratch were captured at 0 and 24 hours using a phase-contrast microscope.
-
Analysis: The area of the wound was measured at both time points using ImageJ software, and the percentage of wound closure was calculated.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.[22]
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-myosin light chain 2 (Thr18/Ser19) and total myosin light chain 2.
-
Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities were quantified using ImageJ, and the ratio of p-MLC to total MLC was calculated.
Visualizations
Signaling Pathway Diagram
Caption: Simplified RhoA signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for validating compound effects.
Logical Relationship Diagram
Caption: Logical framework connecting the hypothesis, predictions, and observations.
References
- 1. cusabio.com [cusabio.com]
- 2. Ankycorbin: a novel actin cytoskeleton-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Regulation of Actin Cytoskeleton Dynamics in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 6. The mammalian formin FHOD1 is activated through phosphorylation by ROCK and mediates thrombin-induced stress fibre formation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of FHOD1 in tumor cells and tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FHODs: Nuclear tethered formins for nuclear mechanotransduction [frontiersin.org]
- 9. Formin Homology Domain-Containing Protein 1 (FHOD1) Regulates Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FHOD1 - Wikipedia [en.wikipedia.org]
- 11. genecards.org [genecards.org]
- 12. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Y-27632 - Wikipedia [en.wikipedia.org]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 18. genecopoeia.com [genecopoeia.com]
- 19. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 22. m.youtube.com [m.youtube.com]
Benchmarking Z62954982: A Comparative Guide to Next-Generation Rac1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rac1 inhibitor Z62954982 against a panel of next-generation Rac1 inhibitors. The data presented is compiled from publicly available research to facilitate an informed assessment of these compounds for research and drug development purposes.
Introduction to Rac1 Inhibition
The Ras-related C3 botulinum toxin substrate 1 (Rac1) is a small GTPase that acts as a molecular switch in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and cell migration.[1] Dysregulation of Rac1 signaling is implicated in various pathologies, most notably cancer metastasis, making it a compelling therapeutic target.[2] This guide focuses on this compound, a cell-permeable inhibitor of Rac1, and compares its performance with other notable Rac1 inhibitors.[3][4]
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of this compound and other selected Rac1 inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for evaluating inhibitor efficacy, with lower values indicating higher potency and binding affinity, respectively.
| Inhibitor | Mechanism of Action | IC50 / Kd | Cell Line / Assay Conditions | Selectivity |
| This compound | Disrupts Rac1/Tiam1 interaction | IC50: 12 µM[3] | Human Smooth Muscle Cells[3] | Selective for Rac1 over Cdc42 and RhoA[3] |
| NSC23766 | Inhibits Rac1-GEF (Trio, Tiam1) interaction | IC50: ~50 µM[5][6] | Cell-free assay[7] | Selective for Rac1 over Cdc42 and RhoA[7] |
| EHop-016 | Inhibits Rac1-GEF (Vav2) interaction | IC50: 1.1 µM[8][9][10] | MDA-MB-435 cells[8][11][12] | Specific for Rac1 and Rac3 at ≤5 µM; inhibits Cdc42 at higher concentrations[8][12] |
| EHT 1864 | Binds directly to Rac family GTPases, preventing nucleotide binding | Kd: 40 nM (Rac1)[13][14][15][16] | In vitro binding assay[14][15] | Binds to Rac1, Rac1b, Rac2, and Rac3[14][15] |
| 1A-116 | Interferes with Rac1-GEF (Vav, Tiam1, Dbl) interaction | IC50: 4 µM (F3II), 21 µM (MDA-MB-231)[17] | F3II and MDA-MB-231 cells[17] | Specific for Rac1 over Cdc42[17] |
| ZINC69391 | Interferes with Rac1-GEF interaction | IC50: 48 µM (MDA-MB-231), 61 µM (F3II)[17] | MDA-MB-231 and F3II cells[17] | Selective for Rac1 over Cdc42[17] |
Experimental Protocols
Accurate benchmarking of Rac1 inhibitors relies on robust and standardized experimental procedures. Below are detailed methodologies for two commonly employed assays to quantify Rac1 activity.
Rac1 Pull-Down Assay
This biochemical assay is used to isolate and quantify the active, GTP-bound form of Rac1 from cell lysates.
Materials:
-
Cells of interest
-
Rac1 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
p21-activated kinase 1 (PAK1) p21-binding domain (PBD) fused to glutathione (B108866) S-transferase (GST) and conjugated to agarose (B213101) or magnetic beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate and culture cells to the desired confluency. Treat cells with the Rac1 inhibitor at various concentrations for the specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-old lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Affinity Precipitation: Incubate the clarified lysates with GST-PAK1-PBD beads for 1-2 hours at 4°C with gentle rotation to pull down active Rac1-GTP.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with an anti-Rac1 primary antibody. A fraction of the total cell lysate should be run in parallel to determine total Rac1 levels.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.
-
Quantification: Quantify the band intensity using densitometry. The level of active Rac1 is expressed as the ratio of pull-down Rac1 to total Rac1.
G-LISA™ Rac1 Activation Assay
The G-LISA™ is a high-throughput, ELISA-based assay that quantifies active Rac1 from cell lysates, offering a more quantitative and less time-consuming alternative to the traditional pull-down assay.[18]
Materials:
-
G-LISA™ Rac1 Activation Assay Kit (containing Rac-GTP binding plate, lysis buffer, antibodies, and detection reagents)
-
Microplate spectrophotometer or luminometer
Procedure:
-
Cell Lysis: Treat cells with inhibitors as required. Lyse the cells using the provided lysis buffer and clarify the lysate by centrifugation.[18]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Protocol: Add equal amounts of protein lysate to the wells of the Rac-GTP binding plate. The active, GTP-bound Rac1 in the lysate will bind to the protein immobilized on the plate.
-
Incubation and Washing: Incubate the plate to allow for binding. Wash the wells to remove unbound, inactive (GDP-bound) Rac1.
-
Antibody Incubation: Add the specific anti-Rac1 primary antibody to each well, followed by a secondary HRP-conjugated antibody.[18]
-
Detection: Add the HRP substrate and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: The signal is proportional to the amount of active Rac1 in the sample.
Visualizing the Rac1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: The Rac1 signaling pathway, illustrating upstream activation, regulation, and downstream effects.
Caption: Experimental workflow for assessing Rac1 inhibitor activity using Pull-Down and G-LISA™ assays.
Conclusion
This guide provides a comparative overview of this compound and other next-generation Rac1 inhibitors based on available quantitative data. This compound demonstrates moderate potency with an IC50 of 12 µM and good selectivity.[3] In comparison, inhibitors like EHop-016 and the 1A-116 analog show higher potency in certain cancer cell lines, while EHT 1864 exhibits a very strong binding affinity for the Rac family of proteins.[8][9][10][13][14][15][16][17] The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired level of selectivity. The provided experimental protocols offer a starting point for researchers to conduct their own benchmarking studies to determine the most suitable Rac1 inhibitor for their needs. As the field of Rac1-targeted therapies continues to evolve, further head-to-head comparative studies will be crucial for a definitive ranking of these promising compounds.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1090893-12-1 | MOLNOVA [molnova.com]
- 5. NSC23766 trihydrochloride ≥93% (HPLC), lyophilized, Rac1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. EHop-016 | Rac inhibitor | Probechem Biochemicals [probechem.com]
- 11. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. EHT 1864 | EHT 1864 2HCl | Rac family GTPase inhibitor | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Z62954982
This document provides crucial safety protocols, handling procedures, and disposal plans for Z62954982, a chemical compound identified as an inhibitor of the first GEF domain of Kalirin.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical when handling this compound to minimize exposure and ensure personal safety. The required equipment is outlined below, categorized by the level of protection needed for different handling scenarios.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Level | Equipment | Use Case |
| Standard Lab Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Handling small quantities in a well-ventilated area or chemical fume hood. |
| Increased Risk | - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Chemical-resistant apron or coveralls- Respirator (if aerosolization is possible) | Handling larger quantities, potential for splashing or aerosolization, or in case of a spill. |
| Emergency/Spill | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA)- Totally encapsulated chemical- and vapor-protective suit- Inner and outer chemical-resistant gloves | Responding to a large spill or uncontrolled release where the concentration of airborne substances is unknown.[2] |
Always consult the specific Safety Data Sheet (SDS) for this compound before use.[3][4][5]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials.
-
Store locked up.
-
Disposal Plan
Contaminated materials and waste from this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly instructed.
-
-
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
If applicable, a licensed professional waste disposal service should be used.
-
Experimental Protocols
Protocol: Inhibition of Neurite Outgrowth in Hippocampal Cultures
This protocol describes the use of this compound to study its effect on dendritic outgrowth and branching in primary hippocampal neurons.[1]
Materials:
-
Primary hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% bovine serum albumin in PBS)
-
Primary and secondary antibodies for immunocytochemistry
-
Microscopy imaging system
Procedure:
-
Cell Culture: Plate primary hippocampal neurons at a desired density on coated coverslips.
-
Treatment: After a specified time in culture (e.g., 24 hours), treat the neurons with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 10% bovine serum albumin for 1 hour.
-
Immunostaining: Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Analyze neurite length, branching, and complexity.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. The compound inhibits the GEF1 domain of Kalirin, which in turn is expected to modulate the activity of RhoG and Rac1, impacting neurite outgrowth.[1]
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing the impact of this compound on neurite outgrowth.
Caption: Experimental workflow for this compound neurite outgrowth assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
